molecular formula C12H14ClNO B13943162 7-Chloro-1,3,3-trimethyl-1,2,3,4-tetrahydro-4-quinolinone CAS No. 53207-53-7

7-Chloro-1,3,3-trimethyl-1,2,3,4-tetrahydro-4-quinolinone

Cat. No.: B13943162
CAS No.: 53207-53-7
M. Wt: 223.70 g/mol
InChI Key: QVNDPZCLTQKASV-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-1,3,3-trimethylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3-dihydro-1,3,3-trimethylquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3-dihydro-1,3,3-trimethylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Halogen exchange or introduction of other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups into the quinoline ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-1,3,3-trimethylquinolin-4(1H)-one would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    Chloroquine: A well-known antimalarial drug.

    Quinacrine: Another antimalarial and anti-inflammatory agent.

Uniqueness

7-Chloro-2,3-dihydro-1,3,3-trimethylquinolin-4(1H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

53207-53-7

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

7-chloro-1,3,3-trimethyl-2H-quinolin-4-one

InChI

InChI=1S/C12H14ClNO/c1-12(2)7-14(3)10-6-8(13)4-5-9(10)11(12)15/h4-6H,7H2,1-3H3

InChI Key

QVNDPZCLTQKASV-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C2=C(C1=O)C=CC(=C2)Cl)C)C

Origin of Product

United States

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